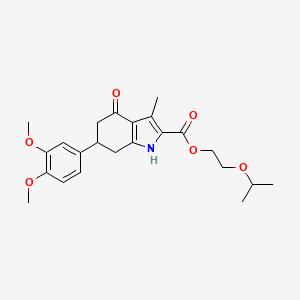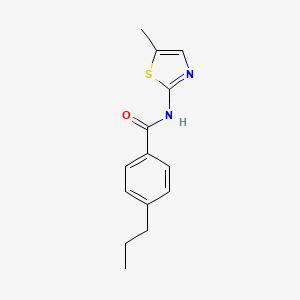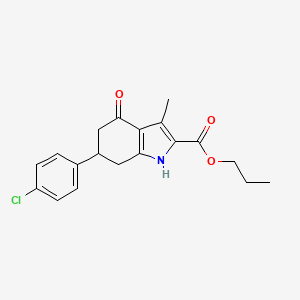
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is a chemical compound that has received significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BRD0705 and is a potent inhibitor of the bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression, and inhibitors of this protein have shown promise as potential therapeutics for a variety of diseases.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, work by binding to the bromodomain of the N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide protein. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histone proteins, which are involved in the regulation of gene expression. By binding to the bromodomain, N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors prevent the interaction of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide with acetylated lysine residues, leading to a disruption of gene expression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory effects and may have potential as therapeutics for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, in lab experiments is their specificity for the N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide protein. This specificity allows for the selective inhibition of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide activity, without affecting other proteins or cellular processes. However, one limitation of using N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors is their potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure the safety and efficacy of these compounds in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705. One potential direction is the development of more potent and selective inhibitors of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. Additionally, the use of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors in combination with other therapies, such as chemotherapy or immunotherapy, may have potential as a treatment strategy for cancer. Finally, the identification of biomarkers that can predict response to N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors may improve patient selection and treatment outcomes.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide inhibitors, such as BRD0705, have shown potential as therapeutics for a variety of diseases, including cancer, inflammation, and viral infections. These inhibitors work by blocking the activity of N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, which is involved in the regulation of gene expression. By inhibiting N-(4-bromo-3-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, these compounds can alter the expression of genes that are involved in disease processes, leading to potential therapeutic benefits.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-10-12(6-7-13(11)17)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFGWRZUEARNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-6-iodo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4740813.png)




![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B4740859.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4740860.png)

![3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
![6,8-dichloro-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4740875.png)
![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![2-[(2-cyano-3-phenylacryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4740884.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide](/img/structure/B4740886.png)
